molecular formula C16H17NO3 B8700844 Ethyl 2-(2-methoxyanilino)benzoate CAS No. 23868-17-9

Ethyl 2-(2-methoxyanilino)benzoate

Cat. No.: B8700844
CAS No.: 23868-17-9
M. Wt: 271.31 g/mol
InChI Key: XBPHWKXOODKHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methoxyanilino)benzoate is an organic compound featuring a benzoate ester core substituted with a 2-methoxyanilino group at the 2-position. For instance, similar compounds are synthesized via esterification reactions or cyclization strategies, such as the Staudinger-aza-Wittig method used for quinazolino derivatives .

Properties

CAS No.

23868-17-9

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 2-(2-methoxyanilino)benzoate

InChI

InChI=1S/C16H17NO3/c1-3-20-16(18)12-8-4-5-9-13(12)17-14-10-6-7-11-15(14)19-2/h4-11,17H,3H2,1-2H3

InChI Key

XBPHWKXOODKHNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Comparisons

  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate (a structural analog) demonstrates higher reactivity in resin cements compared to methacrylate-based esters, attributed to its amine group facilitating faster polymerization . This suggests that the 2-methoxyanilino group in the target compound may similarly enhance reactivity in polymerization or cross-linking applications.
  • Pharmaceutical Intermediates: Methyl 2-(2,3-dimethylanilino)benzoate is a key intermediate in synthesizing benzodiazepine derivatives . The target compound’s methoxy group could influence its efficacy in analogous drug synthesis pathways, particularly in modulating electronic properties for binding interactions .

Crystallographic and Analytical Insights

  • Crystal Structure Analysis: Methyl 2-(2,3-dimethylanilino)benzoate has a published crystal structure, revealing planar aromatic systems and intermolecular hydrogen bonds . Mercury software () could be employed to predict the target compound’s packing patterns and hydrogen-bonding networks, though direct data are unavailable.
  • Analytical Methods: Ethyl 2-methoxybenzoate is characterized via IR, MS, and NMR , which are applicable to the target compound for confirming ester and anilino functional groups.

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